molecular formula C8H12BrNS B13541315 4-(4-Bromothiophen-2-yl)butan-2-amine

4-(4-Bromothiophen-2-yl)butan-2-amine

Cat. No.: B13541315
M. Wt: 234.16 g/mol
InChI Key: IMJWIJVHDGILAE-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)butan-2-amine is an organic compound with the molecular formula C8H12BrNS and a molecular weight of 234.16 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a butan-2-amine chain. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)butan-2-amine typically involves the bromination of thiophene followed by a series of reactions to introduce the butan-2-amine group. The general synthetic route includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form an intermediate compound.

    Introduction of Butan-2-amine Group: The intermediate is further reacted with butan-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-(4-Bromothiophen-2-yl)butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorothiophen-2-yl)butan-2-amine
  • 4-(4-Fluorothiophen-2-yl)butan-2-amine
  • 4-(4-Methylthiophen-2-yl)butan-2-amine

Comparison

4-(4-Bromothiophen-2-yl)butan-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative exhibits different reactivity, binding affinity, and potential biological activities. The bromine atom’s size and electronegativity influence the compound’s overall behavior in chemical reactions and interactions with biomolecules.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)butan-2-amine

InChI

InChI=1S/C8H12BrNS/c1-6(10)2-3-8-4-7(9)5-11-8/h4-6H,2-3,10H2,1H3

InChI Key

IMJWIJVHDGILAE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CS1)Br)N

Origin of Product

United States

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